2-(4-chloro-2-methylphenoxy)-N-(4-methoxybenzyl)acetamide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(4-methoxybenzyl)acetamide is an organic compound that features both aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-methoxybenzyl)acetamide typically involves the following steps:
Preparation of 4-chloro-2-methylphenol: This can be achieved through the chlorination of 2-methylphenol using chlorine gas in the presence of a catalyst.
Formation of 4-chloro-2-methylphenoxyacetic acid: This involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid under basic conditions.
Amidation Reaction: The final step involves the reaction of 4-chloro-2-methylphenoxyacetic acid with 4-methoxybenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine under reducing conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-(4-methoxybenzyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.
Materials Science: Use in the synthesis of polymers and advanced materials.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on its specific application, whether it is being used as a pharmaceutical agent or in another capacity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)acetic acid
- N-(4-methoxybenzyl)acetamide
- 4-chloro-2-methylphenol
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-(4-methoxybenzyl)acetamide is unique due to its combination of functional groups, which allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-12-9-14(18)5-8-16(12)22-11-17(20)19-10-13-3-6-15(21-2)7-4-13/h3-9H,10-11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUUUKLVXWMDCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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